molecular formula C8H10BrN3 B1434004 3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide CAS No. 1803596-49-7

3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide

Cat. No. B1434004
M. Wt: 228.09 g/mol
InChI Key: PZWMYKHKGDPCPN-UHFFFAOYSA-N
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Description

“3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide” is a chemical compound with the CAS Number: 1803596-49-7 . Its molecular weight is 228.09 . The IUPAC name for this compound is 3-methylimidazo[1,2-a]pyridin-6-amine hydrobromide .


Molecular Structure Analysis

The InChI code for “3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide” is 1S/C8H9N3.BrH/c1-6-4-10-8-3-2-7(9)5-11(6)8;/h2-5H,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical form of the compound is not explicitly mentioned, but it’s typically provided as a powder .

Scientific Research Applications

Synthesis and Chemical Applications

Research has demonstrated that derivatives of 3-Methylimidazo[1,2-a]pyridin-6-amine are valuable intermediates in organic synthesis. For instance, the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), has been shown to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines efficiently, highlighting a simple reaction workup and the possibility of ionic liquid reuse (Shaabani, Soleimani, & Maleki, 2006). Additionally, silver-catalyzed methods have facilitated the synthesis of imidazo[1,2-a]pyridines, further expanding the toolkit for constructing these heterocycles under mild conditions (Chioua et al., 2013).

Material Science and Catalysis

In material science, the exploration of new catalysts has led to the development of methods that utilize graphene oxide-supported ionic liquids. This innovative approach has been applied for the synthesis of polysubstituted pyrroles, demonstrating the green and retrievable nature of these catalysts (Shekarchi & Behbahani, 2020). Such research underlines the importance of 3-Methylimidazo[1,2-a]pyridin-6-amine derivatives in developing environmentally friendly catalytic processes.

Biological Activity and Drug Discovery

Studies on derivatives of 3-Methylimidazo[1,2-a]pyridin-6-amine have also touched upon their potential in medicinal chemistry. For example, compounds containing the imidazo[1,2-a]pyridine moiety have been investigated for their cytotoxic activities, offering insights into the design of new anticancer agents (Vilchis-Reyes et al., 2010). This demonstrates the compound's relevance in the search for novel therapeutic agents.

Environmental and Food Safety

Research into the metabolism of heterocyclic aromatic amines (HAAs) by gut microbiota has highlighted the transformation of HAAs, such as PhIP, into less harmful metabolites. This process, involving Lactobacillus reuteri, indicates the potential for mitigating the risks associated with dietary intake of HAAs, which are common in cooked meat products (Beer et al., 2017). Such findings could have implications for food safety and the development of dietary interventions.

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The signal word is "Warning" .

properties

IUPAC Name

3-methylimidazo[1,2-a]pyridin-6-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.BrH/c1-6-4-10-8-3-2-7(9)5-11(6)8;/h2-5H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWMYKHKGDPCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide

CAS RN

1803596-49-7
Record name 3-methylimidazo[1,2-a]pyridin-6-amine hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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